molecular formula C18H20N2 B2587013 1-(1-phenylethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 477502-58-2

1-(1-phenylethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2587013
CAS No.: 477502-58-2
M. Wt: 264.372
InChI Key: NIYVKKDNIHTOBC-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole is an organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound features a benzodiazole core substituted with a phenylethyl group and an isopropyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(1-phenylethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions: The phenylethyl and isopropyl groups can be introduced via Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(1-Phenylethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or modify existing ones. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the benzodiazole core or the substituent groups.

Scientific Research Applications

1-(1-Phenylethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a bioactive compound, exploring its interactions with biological targets.

    Medicine: The compound may be evaluated for its pharmacological properties, including potential therapeutic effects.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-phenylethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

1-(1-Phenylethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole can be compared to other benzodiazole derivatives, such as:

    1H-Benzimidazole: Known for its antifungal and anthelmintic properties.

    2-Phenylbenzimidazole: Used in sunscreen formulations for its UV-absorbing properties.

    1,3-Benzodiazole: A core structure in many pharmaceuticals, including anxiolytics and anticonvulsants.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1-phenylethyl)-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-13(2)18-19-16-11-7-8-12-17(16)20(18)14(3)15-9-5-4-6-10-15/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYVKKDNIHTOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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